

Spectroscopic comparison of 2-Bromo-5-methylpyrazine and its derivatives

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Compound of Interest

Compound Name: 2-Bromo-5-methylpyrazine

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A Spectroscopic Comparison of 2-Bromo-5-methylpyrazine and Its Derivatives

This guide provides a detailed spectroscopic comparison of **2-Bromo-5-methylpyrazine** and its amino and hydroxy derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and differentiating these compounds based on their spectroscopic profiles. The data presented herein is a combination of experimental and predicted values, intended to highlight the key distinguishing features in their NMR, IR, and mass spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Bromo-5-methylpyrazine**, 2-Amino-5-methylpyrazine, and 2-Hydroxy-5-methylpyrazine. Note that where experimental data is not readily available, predicted values based on established spectroscopic principles have been used and are indicated as such.

Table 1: ^1H NMR Spectroscopic Data (Predicted, in CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
2-Bromo-5-methylpyrazine	~8.5	s	H-3
	~8.3	s	H-6
	~2.6	s	-CH ₃
2-Amino-5-methylpyrazine	~7.9	s	H-3
	~7.8	s	H-6
	~4.5	br s	-NH ₂
	~2.4	s	-CH ₃
2-Hydroxy-5-methylpyrazine	~7.8	s	H-6
	~7.5	s	H-3
	>10	br s	-OH
	~2.4	s	-CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (Predicted, in CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
2-Bromo-5-methylpyrazine	~152	C-5
~148	C-3	
~145	C-6	
~135	C-2	
~21	-CH ₃	
2-Amino-5-methylpyrazine	~155	C-2
~148	C-5	
~135	C-3	
~132	C-6	
~21	-CH ₃	
2-Hydroxy-5-methylpyrazine	>150	C-2
~140	C-5	
~130	C-6	
~125	C-3	
~20	-CH ₃	

Table 3: FT-IR Spectroscopic Data (Predicted, KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Assignment
2-Bromo-5-methylpyrazine	~3100-3000	Aromatic C-H Stretch
~1580, 1470	C=C and C=N Stretch	
~1150	C-Br Stretch	
2-Amino-5-methylpyrazine	~3400, 3300	N-H Stretch
~3100-3000	Aromatic C-H Stretch	
~1620	N-H Bend	
~1580, 1480	C=C and C=N Stretch	
2-Hydroxy-5-methylpyrazine	~3400 (broad)	O-H Stretch
~3100-3000	Aromatic C-H Stretch	
~1650	C=O Stretch (from tautomer)	
~1600, 1480	C=C and C=N Stretch	

Table 4: Mass Spectrometry Data (Predicted, EI)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Bromo-5-methylpyrazine	172/174 (M ⁺ , due to ⁷⁹ Br/ ⁸¹ Br isotopes)[1]	93 (M ⁺ - Br)
2-Amino-5-methylpyrazine	109 (M ⁺)[2]	81, 67
2-Hydroxy-5-methylpyrazine	110 (M ⁺)[3]	82 (M ⁺ - CO)[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 s.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-10 s.
- Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture in a pellet press to form a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:

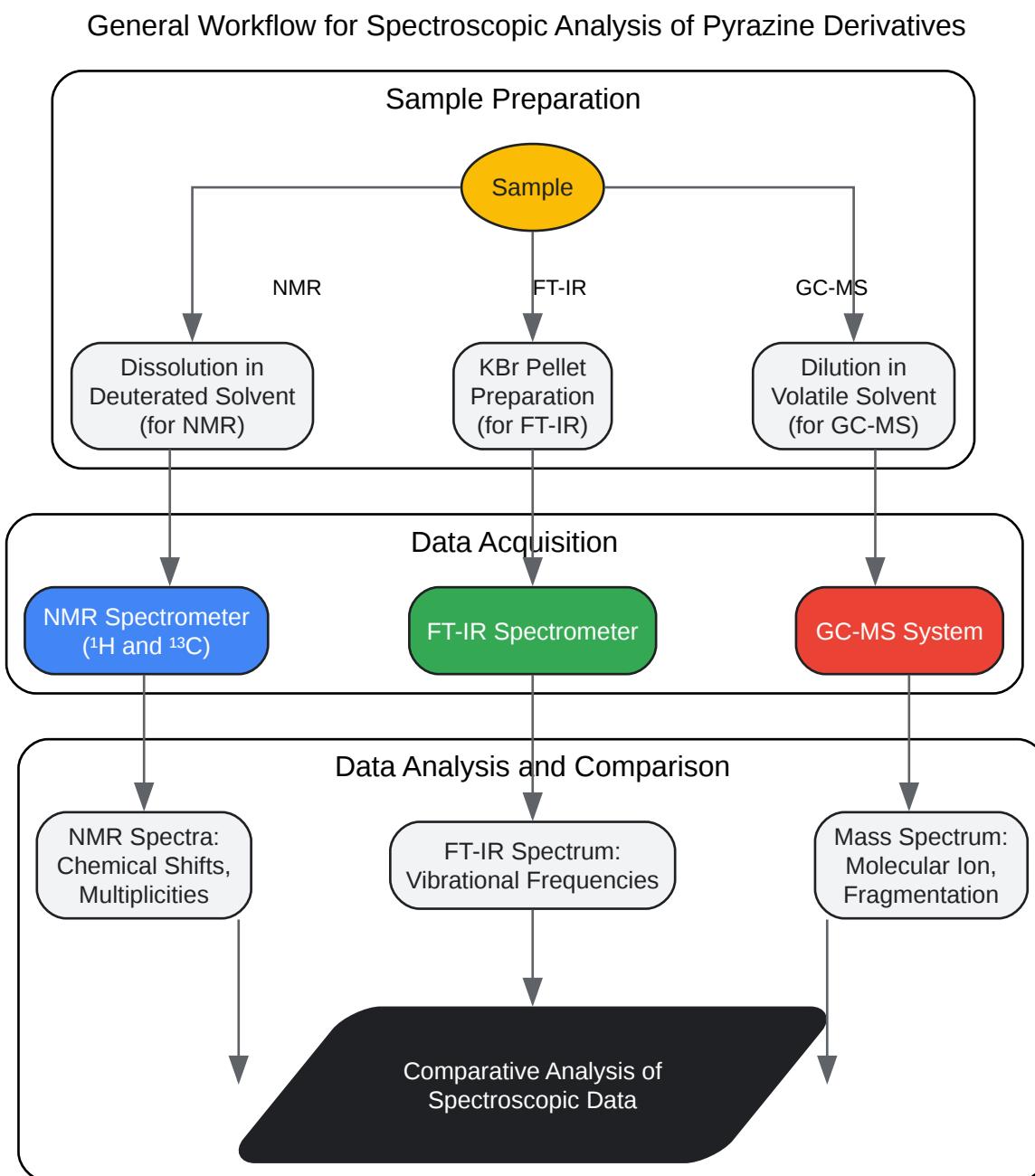
- Record a background spectrum of a pure KBr pellet.
- Place the sample pellet in the sample holder and record the sample spectrum.
- The spectral range is typically 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium.
 - Injection Mode: Split/splitless.
 - Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: A suitable m/z range to detect the molecular ion and expected fragments (e.g., 40-250 amu).
- Data Analysis: The resulting mass spectra are analyzed for the molecular ion peak and characteristic fragmentation patterns.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the pyrazine compounds.



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Caption: General workflow for the spectroscopic analysis of pyrazine derivatives.

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